

RH1115: A Novel Small-Molecule Inducer of mTOR-Independent Autophagy

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Compound of Interest

Compound Name: RH1115

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases. While the mTOR-dependent pathway of autophagy is well-characterized, there is growing interest in identifying modulators of mTOR-independent pathways to circumvent potential off-target effects of mTOR inhibition. This technical guide provides an in-depth overview of **RH1115**, a novel small molecule that activates autophagy through an mTOR-independent mechanism. We detail its mechanism of action, protein targets, and effects on cellular processes. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to RH1115

RH1115 is a small molecule identified through a high-content phenotypic screen for compounds that promote autophagic flux.[1][2] Subsequent studies have demonstrated that it operates independently of the well-established mTOR signaling pathway, which is a key regulator of cell growth and metabolism.[1] This is a significant finding, as mTOR inhibitors can have broad and sometimes undesirable effects on cellular function.[1] The mTOR-independent nature of **RH1115** makes it a promising candidate for further investigation as a therapeutic

agent, particularly in the context of neurodegenerative diseases where autophagy dysfunction is a known contributor to pathology.[\[1\]](#)[\[2\]](#)

Mechanism of Action and Protein Targets

The mechanism of action of **RH1115** has been elucidated through target identification studies using a biotinylated analog of the compound.[\[1\]](#) These experiments revealed that **RH1115** directly interacts with two key proteins: Lamin A/C and Lysosome-associated membrane protein 1 (LAMP1).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Lamin A/C:** These are structural components of the nuclear lamina, which is involved in maintaining the shape of the nucleus and organizing chromatin. The interaction of **RH1115** with Lamin A/C suggests a potential link between nuclear architecture and the regulation of autophagy.[\[1\]](#)
- **LAMP1:** This is a major constituent of the lysosomal membrane and is crucial for lysosomal function, including the final stages of autophagy where the autophagosome fuses with the lysosome to form an autolysosome.[\[1\]](#) **RH1115's** interaction with LAMP1 is associated with changes in lysosome positioning and morphology.[\[1\]](#)[\[2\]](#)

The activation of autophagy by **RH1115** is confirmed by the increased ratio of LC3-II to LC3-I, a hallmark of autophagosome formation.[\[1\]](#) Crucially, this activation occurs without altering the phosphorylation status of p70S6K, a downstream effector of mTOR, confirming the mTOR-independent nature of **RH1115's** activity.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **RH1115**.

Table 1: In Vitro Activity of **RH1115** and its Analogs

Compound	Assay	Cell Line	Parameter	Value	Reference
Biotin-RH1115	eGFP-LC3 Puncta Formation	HeLa	EC50	46.2 μ M	[1]

Table 2: Effects of **RH1115** on Autophagy Markers in Neurons

Treatment	Cell Type	Parameter Measured	Observation	Significance	Reference
RH1115 (15 μ M)	i ³ Neurons	LC3-II/LC3-I Ratio	Significantly Increased	p < 0.05	[1]
RH1115 (15 μ M)	i ³ Neurons	Percentage of Autophagosomes	Increased	p < 0.05	[1]
RH1115 (15 μ M)	i ³ Neurons	Percentage of Autolysosomes	Increased	p < 0.001	[1]
RH1115 (15 μ M)	i ³ Neurons	Mean Size of Autolysosomes	Increased	p < 0.0001	[1]
RH1115 (15 μ M)	i ³ Neurons	Intensity of Autolysosomes	Increased	p < 0.0001	[1]

Table 3: Effects of **RH1115** on Protein Expression and Lysosomal Properties

Treatment	Cell Type	Parameter Measured	Observation	Significance	Reference
RH1115 (50 μ M)	HeLa	Lamin A/C Levels	No Significant Change	-	[1]
RH1115 (15 μ M)	i3Neurons	LAMP1 Protein Levels	Significantly Increased	$p < 0.05$	[1]
RH1115 (15 μ M)	i3Neurons	Mean Size of LAMP1-positive vesicles	Increased	-	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of **RH1115**.

eGFP-LC3 Puncta Formation Assay

This assay is used to quantify the formation of autophagosomes.

- **Cell Culture:** HeLa cells stably expressing eGFP-LC3 are seeded in 96-well plates.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound (e.g., Biotin-**RH1115**) or DMSO as a negative control for a specified period (e.g., 24 hours).
- **Imaging:** Cells are fixed, and nuclei are stained with a fluorescent dye (e.g., Hoechst). Images are acquired using a high-content imaging system.
- **Image Analysis:** Automated image analysis software is used to identify and count the number of eGFP-LC3 puncta per cell.
- **Data Analysis:** The number of puncta per cell is quantified, and dose-response curves are generated to determine the EC50 value.

Immunoblotting for Autophagy Markers

This technique is used to measure the levels of key autophagy-related proteins.

- **Cell Lysis:** Cells (e.g., i³Neurons) are treated with **RH1115** or DMSO for a specified time (e.g., 72 hours). After treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., LC3, p70S6K, LAMP1, Lamin A/C, and a loading control like β -actin or tubulin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to the loading control. The ratio of LC3-II to LC3-I is a key readout for autophagy induction.

Biotin-RH1115 Pulldown Assay for Target Identification

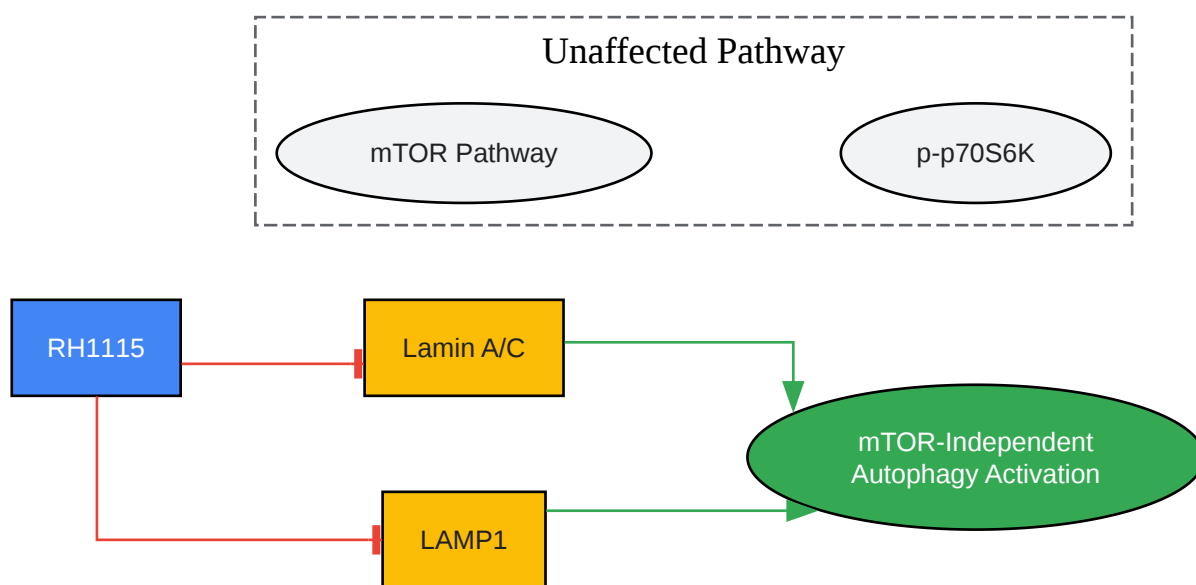
This protocol is designed to identify the protein targets of **RH1115**.

- **Probe Preparation:** A biotinylated version of **RH1115** (Biotin-**RH1115**) is synthesized.
- **Bead Incubation:** Streptavidin-coated magnetic beads are incubated with Biotin-**RH1115**, biotin acid (as a negative control), or DMSO.
- **Cell Lysate Incubation:** Cell lysates are added to the bead-compound mixtures and incubated to allow for protein binding.

- **Washing and Elution:** The beads are washed to remove non-specific binders, and the bound proteins are eluted.
- **Mass Spectrometry:** The eluted proteins are identified by mass spectrometry.
- **Validation:** Candidate protein targets are validated through competition experiments, where the pulldown is performed in the presence of excess non-biotinylated **RH1115**, and by immunoblotting.

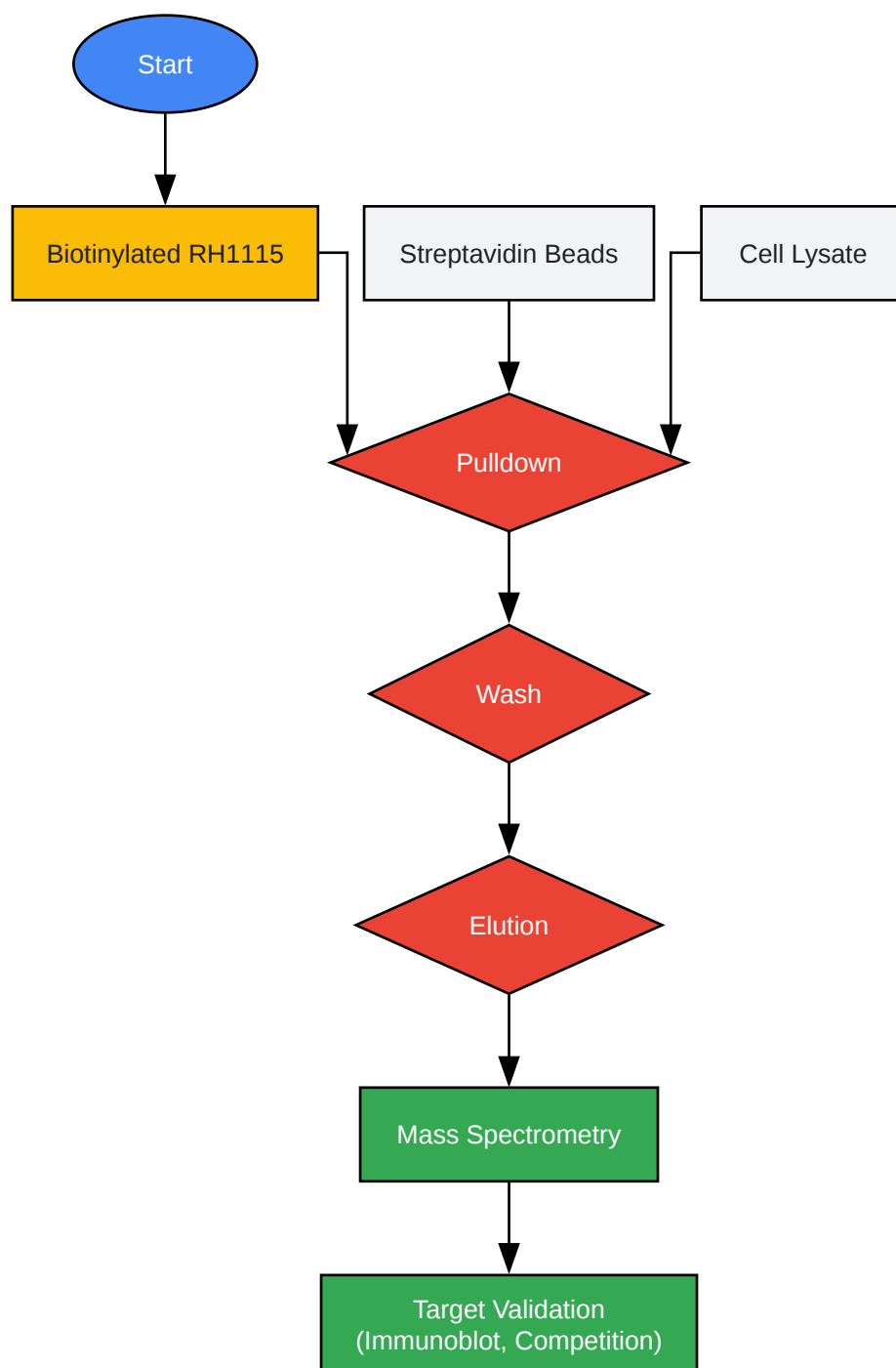
Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of **RH1115** and the experimental workflows.



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Caption: Proposed mechanism of **RH1115**-induced autophagy.



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Caption: Workflow for **RH1115** target identification.

Conclusion and Future Directions

RH1115 represents a significant advancement in the field of autophagy modulation. Its ability to induce autophagy independently of the mTOR pathway, coupled with its identified targets, Lamin A/C and LAMP1, opens new avenues for research and therapeutic development. The data and protocols presented in this guide provide a solid foundation for further investigation into the precise molecular mechanisms by which **RH1115** exerts its effects and for exploring its potential in treating diseases associated with impaired autophagy. Future studies should focus on elucidating the downstream signaling events following **RH1115**'s interaction with its targets and on evaluating its efficacy and safety in preclinical models of neurodegenerative and other diseases.

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